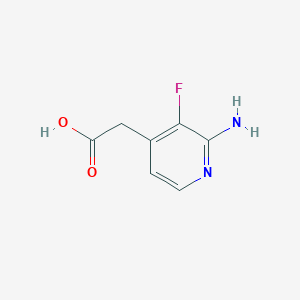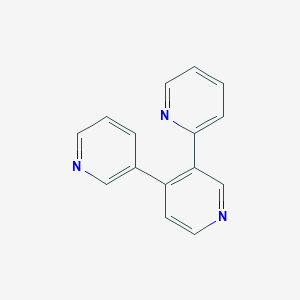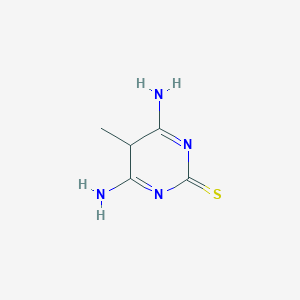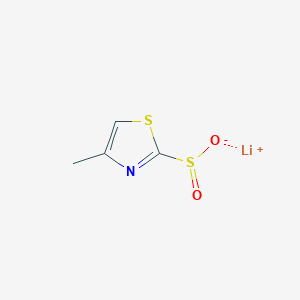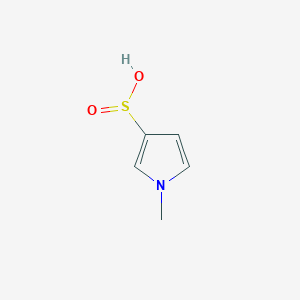
1-Methyl-1H-pyrrole-3-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrrole-3-sulfinic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom and a sulfinic acid group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrrole-3-sulfinic acid typically involves the introduction of the sulfinic acid group onto a pre-formed pyrrole ring. One common method is the reaction of 1-methylpyrrole with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1H-pyrrole-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 1-Methyl-1H-pyrrole-3-sulfonic acid.
Reduction: 1-Methyl-1H-pyrrole-3-thiol.
Substitution: 2-Bromo-1-methyl-1H-pyrrole-3-sulfinic acid.
Applications De Recherche Scientifique
1-Methyl-1H-pyrrole-3-sulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-pyrrole-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. Additionally, the pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
1-Methyl-1H-pyrrole-3-thiol: Contains a thiol group instead of a sulfinic acid group.
1-Methyl-1H-pyrrole-3-carboxylic acid: Features a carboxylic acid group at the third position.
Uniqueness
1-Methyl-1H-pyrrole-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity and potential biological activity compared to its analogs. The sulfinic acid group can participate in redox reactions and form stable complexes with metal ions, making it valuable in various applications.
Propriétés
Numéro CAS |
745761-47-1 |
|---|---|
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
1-methylpyrrole-3-sulfinic acid |
InChI |
InChI=1S/C5H7NO2S/c1-6-3-2-5(4-6)9(7)8/h2-4H,1H3,(H,7,8) |
Clé InChI |
XVSDPZQZVWWLJF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


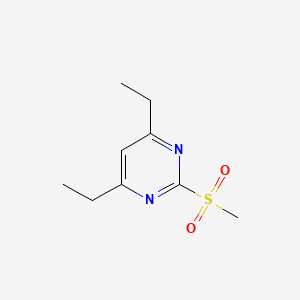

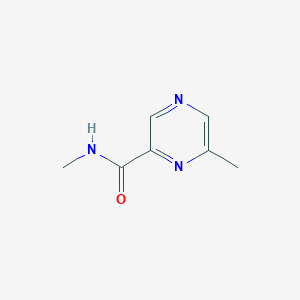
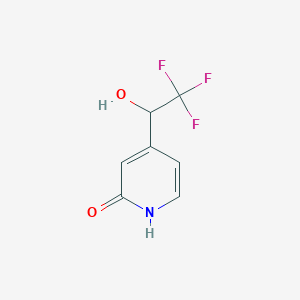
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
